molecular formula C17H21NO2 B1656647 4-(3-Naphthalen-2-yloxypropyl)morpholine CAS No. 5360-38-3

4-(3-Naphthalen-2-yloxypropyl)morpholine

カタログ番号: B1656647
CAS番号: 5360-38-3
分子量: 271.35 g/mol
InChIキー: QHPRQVUQAVCQSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Naphthalen-2-yloxypropyl)morpholine is a morpholine derivative characterized by a naphthalene ring linked via an oxypropyl chain to the morpholine moiety. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target interactions. The naphthalene group in this compound likely enhances lipophilicity, which could influence membrane permeability and binding to hydrophobic targets .

特性

CAS番号

5360-38-3

分子式

C17H21NO2

分子量

271.35 g/mol

IUPAC名

4-(3-naphthalen-2-yloxypropyl)morpholine

InChI

InChI=1S/C17H21NO2/c1-2-5-16-14-17(7-6-15(16)4-1)20-11-3-8-18-9-12-19-13-10-18/h1-2,4-7,14H,3,8-13H2

InChIキー

QHPRQVUQAVCQSK-UHFFFAOYSA-N

SMILES

C1COCCN1CCCOC2=CC3=CC=CC=C3C=C2

正規SMILES

C1COCCN1CCCOC2=CC3=CC=CC=C3C=C2

製品の起源

United States

類似化合物との比較

Anti-Trypanosomal Morpholine Derivatives

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (IC₅₀: 1.0 µM against T. b. rhodesiense)

  • Key Features: Incorporates a pyrazole ring and phenoxyphenyl group.
  • Activity : Demonstrates stage-specific anti-parasitic activity. The pyrazole ring is critical for potency, as substitution with isoxazole or nitrophenyl groups reduces activity by 6- to 18-fold .
  • However, increased steric bulk could reduce solubility.

1-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]piperazine (IC₅₀: 1.1 µM)

  • Key Features : Replaces morpholine with piperazine.
  • Activity : Similar potency but highlights the importance of the heterocyclic amine. Morpholine’s oxygen atom may offer better hydrogen-bonding capacity than piperazine .

EP2 Receptor Potentiators

CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)

  • Key Features : Trisubstituted pyrimidine core with morpholine.
  • Activity : Morpholine derivatives outperform piperidine and pyrrolidine analogs in EP2 receptor potentiation, suggesting morpholine’s electron-rich oxygen enhances interactions .

Local Anesthetics and Structural Analogs

Fomocine (4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine)

  • Key Features: Phenoxymethylphenyl substituent.
  • Application: Marketed as a local anesthetic (Erbocain). The phenoxy group balances lipophilicity and solubility, a design principle that may extend to naphthalene-containing analogs .

Physicochemical Modifiers

4-(2-Hydroxypropyl)morpholine

  • Key Features : Hydroxypropyl group increases hydrophilicity (logP: ~0.5).

4-[3-(2-Chloro-4-phenylphenoxy)propyl]morpholine

  • Key Features : Chlorinated biphenyl ether substituent.
  • Comparison : The chloro group introduces electronegativity, which may enhance dipole interactions compared to the naphthalene group’s planar aromatic system .

Structural and Functional Data Table

Compound Name Substituent/Scaffold Biological Activity Key Structural Insights
4-(3-Naphthalen-2-yloxypropyl)morpholine Naphthalene-oxypropyl Not reported High lipophilicity, bulky
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine Phenoxyphenyl-pyrazole 1.0 µM (anti-trypanosomal) Pyrazole critical for activity
CID2992168 Pyrimidine-morpholine High EP2 potentiation Morpholine enhances potency
Fomocine Phenoxymethylphenyl Local anesthetic Balanced solubility
4-(2-Hydroxypropyl)morpholine Hydroxypropyl Solubility modifier Hydrophilic

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。